molecular formula C22H21NO6 B492895 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate CAS No. 724740-83-4

3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate

Cat. No. B492895
CAS RN: 724740-83-4
M. Wt: 395.4g/mol
InChI Key: QWBBRNHOYRVYTJ-UHFFFAOYSA-N
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Description

The compound is a derivative of chromone (4H-chromen-4-one), which is a heterocyclic compound with a benzopyran backbone. It also contains a methoxyphenyl group and a morpholinecarboxylate group. Chromone derivatives are known to exhibit a wide range of biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present .

Scientific Research Applications

Organic Synthesis Building Blocks

This compound can serve as a building block in organic synthesis. Its morpholine moiety is a versatile scaffold found in many biologically active molecules and pharmaceuticals . The chromen ring, also known as a benzopyran derivative, is a common feature in natural products with various biological activities.

Medicinal Chemistry

In medicinal chemistry, the compound’s structure could be utilized for the development of new therapeutic agents. The morpholine ring is often incorporated into drug molecules to improve pharmacokinetic properties .

Catalysis

The chromen moiety of the compound could be involved in catalytic processes. For instance, it might participate in protodeboronation reactions, which are valuable in creating complex organic molecules .

Mechanism of Action

The mechanism of action would depend on the biological activity of the compound. Many chromone derivatives are known to interact with enzymes or receptors in the body .

Safety and Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential biological activities. Chromone derivatives are a rich area of study due to their wide range of biological activities .

properties

IUPAC Name

[3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6/c1-14-20(16-5-3-4-6-18(16)26-2)21(24)17-8-7-15(13-19(17)28-14)29-22(25)23-9-11-27-12-10-23/h3-8,13H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBBRNHOYRVYTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N3CCOCC3)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-morpholinecarboxylate

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